molecular formula C9H6F3N3OS B2496077 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine CAS No. 2109631-47-0

3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine

Cat. No.: B2496077
CAS No.: 2109631-47-0
M. Wt: 261.22
InChI Key: KYYPOBXWINYFMX-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a thiadiazole ring

Mechanism of Action

Target of Action

It shares structural similarity with (s)-fluoxetine , which is known to interact with the transporter protein in Aquifex aeolicus .

Mode of Action

Based on its structural similarity to (s)-fluoxetine , it may interact with its target protein and induce changes that affect the function of the protein.

Pharmacokinetics

It is known that the compound is apowder at room temperature , which could influence its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-(trifluoromethyl)phenol with appropriate thiadiazole precursors. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent, carried out under an argon atmosphere at elevated temperatures . Another method involves the use of potassium hydroxide and methyl sulfoxide, followed by acidification and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The phenoxy and thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or thiadiazole rings.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the thiadiazole ring.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group attached to an aniline ring.

    3-(Trifluoromethyl)phenoxyacetic acid: Features a similar phenoxy structure with a trifluoromethyl group.

Uniqueness

3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)5-1-3-6(4-2-5)16-8-14-7(13)17-15-8/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYPOBXWINYFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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